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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

refining the surface finish of molded Thermoplastic Copolyester (TPC-ET) components.

Troubleshooting Guide
This section addresses specific surface finish issues in a question-and-answer format.

Issue: How can we eliminate sink marks on our TPC-ET components?

Sink marks are depressions on the surface of a molded part, often occurring in thicker sections

or opposite ribs and bosses. They are caused by localized shrinkage of the material as it cools.

[1]

Solutions:

Processing Adjustments:

Increase Holding Pressure and Time: This allows more material to be packed into the mold

to compensate for shrinkage as the part cools.

Optimize Melt and Mold Temperatures: Lowering the melt temperature can reduce overall

shrinkage. A higher mold temperature can allow for better packing, but too high a

temperature can prolong the cooling time and increase the likelihood of sinks. Finding the

optimal balance is key.[2]
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Increase Injection Speed: A faster injection speed can help to pack out the mold more

effectively before the gate freezes off.

Mold and Part Design:

Uniform Wall Thickness: Design parts with as uniform a wall thickness as possible to

promote even cooling.

Corrugate Thick Sections: If thick sections are unavoidable, consider coring them out to

reduce the material volume.

Gate Location: Position the gate to allow the thickest sections to be filled and packed out

first.

Issue: What causes flow lines on the surface of our molded TPC-ET parts and how can we

prevent them?

Flow lines appear as wavy patterns or streaks on the surface of the part, indicating the path of

the molten plastic as it fills the mold cavity. They are often caused by variations in the cooling

rate of the material as it flows through the mold.[3]

Solutions:

Processing Adjustments:

Increase Injection Speed and Pressure: This helps to fill the mold quickly and uniformly,

minimizing the time for the material to cool prematurely.[3]

Increase Melt and Mold Temperatures: A higher melt temperature reduces the viscosity of

the TPC-ET, allowing it to flow more easily. A higher mold temperature prevents the

material from cooling too rapidly as it fills the cavity.[3]

Mold Design:

Optimize Gate Location and Size: Position gates to direct the flow of material in a single,

unidirectional path. Increasing the gate size can also reduce the shear stress on the

material.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://elastron.com/knowledge-center/processing-guides/
https://elastron.com/knowledge-center/processing-guides/
https://elastron.com/knowledge-center/processing-guides/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incorporate Rounded Corners: Sharp corners in the part design can disrupt the flow of the

molten plastic. Incorporating generous radii can promote a smoother flow.[3]

Issue: We are observing weld lines on our TPC-ET components. How can these be minimized?

Weld lines, also known as knit lines, form where two or more flow fronts of molten plastic meet

in the mold cavity. These lines can be both a cosmetic defect and a point of mechanical

weakness in the part.

Solutions:

Processing Adjustments:

Increase Melt and Mold Temperatures: Higher temperatures allow the flow fronts to merge

more effectively before solidifying.

Increase Injection Speed: A faster injection speed can help the flow fronts to meet at a

higher temperature and pressure, promoting better fusion.

Mold Design:

Optimize Gate Location: Position gates to minimize the number of flow fronts and to

ensure they meet in a non-critical area of the part.

Improve Venting: Inadequate venting can trap air at the location where the flow fronts

meet, preventing them from properly fusing. Ensure adequate vents are placed at the last

point of fill.

Issue: How can we achieve a more consistent and higher gloss surface finish on our TPC-ET

parts?

Variations in surface gloss can be caused by a number of factors related to both the molding

process and the mold itself.

Solutions:

Processing Adjustments:
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Optimize Mold Temperature: A higher mold temperature generally results in a higher gloss

surface finish.

Adjust Injection Speed: A faster injection speed can often improve surface gloss.

Mold Surface:

Polish the Mold Surface: The surface finish of the mold has a direct impact on the surface

finish of the part. A highly polished mold will produce a high-gloss part.

Ensure Proper Mold Cleaning: Any residue or contaminants on the mold surface can be

transferred to the part, affecting the gloss.

Frequently Asked Questions (FAQs)
Q1: What are the recommended drying conditions for TPC-ET before molding?

While not always necessary if using fresh, unopened material, drying is recommended to

prevent surface defects caused by moisture.[4]

Drying Temperature: 70°C[4]

Drying Time: 2 to 4 hours[4]

Residual Moisture Content: < 0.1%[4]

Q2: How does wall thickness affect the surface finish of TPC-ET components?

Uniform wall thickness is crucial for achieving a good surface finish. Non-uniform wall

thicknesses can lead to differential cooling and shrinkage, resulting in defects like sink marks

and warpage.[1] An ideal wall thickness for many TPE applications is between 1-3mm.

Q3: Can post-processing techniques be used to improve the surface finish of molded TPC-ET

parts?

Yes, various surface treatments can be applied to enhance the aesthetics and functionality of

TPC-ET components. These can include painting, coating, or texturing.[5]
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Data Presentation
Table 1: Recommended Injection Molding Parameters for TPC-ET

Parameter
Recommended
Range

Unit Notes

Melt Temperature 220 - 240 °C

Must be measured

with a pyrometer by

taking an airshot.[6]

Mold Temperature 30 - 70 °C

Higher end of the

range generally

improves surface

gloss.[7]

Injection Pressure 500 - 1000 Bar

Use the minimum

pressure required for

a full part to avoid

overpacking.

Injection Rate Moderate to Fast -

Faster rates can

improve gloss but may

cause other defects if

too high.[6]

Back Pressure 10 - 15 Bar [6]

Screw Speed 20 - 80 rpm [6]

Experimental Protocols
Protocol 1: Design of Experiments (DOE) for Optimizing TPC-ET Surface Finish

This protocol outlines a systematic approach to identify the optimal processing parameters for

achieving a desired surface finish on molded TPC-ET components.

Objective: To determine the individual and interactive effects of key injection molding

parameters on the surface finish (e.g., gloss, presence of defects) of a TPC-ET part.
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Factors and Levels: Select key processing parameters (factors) and define a range of settings

(levels) for each. For example:

Factor A: Melt Temperature (°C): Level 1 (220), Level 2 (230), Level 3 (240)

Factor B: Mold Temperature (°C): Level 1 (40), Level 2 (55), Level 3 (70)

Factor C: Injection Speed (mm/s): Level 1 (50), Level 2 (100), Level 3 (150)

Factor D: Holding Pressure (Bar): Level 1 (400), Level 2 (600), Level 3 (800)

Experimental Design: A full factorial or fractional factorial design can be used. For a full factorial

design with the factors and levels above, this would involve 3^4 = 81 experimental runs. A

fractional factorial design can reduce the number of runs while still providing valuable

information on the main effects and some interactions.

Procedure:

Ensure the TPC-ET material is properly dried according to the recommendations in the

FAQs.

Set up the injection molding machine with the first combination of parameter settings from

the experimental design.

Produce a set number of parts (e.g., 10) under these conditions, allowing the process to

stabilize.

Discard the initial parts and collect a representative sample (e.g., 5 parts) for analysis.

Label the samples clearly with the experimental run number.

Repeat steps 2-5 for all combinations of parameter settings in the experimental design.

Response Measurement:

Qualitative Analysis: Visually inspect each part for surface defects such as sink marks, flow

lines, and weld lines. A rating scale (e.g., 1-5, where 5 is no defects) can be used for scoring.
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Quantitative Analysis: Use a gloss meter to measure the surface gloss at specific locations

on the part.

Data Analysis: Analyze the results using statistical software. The analysis will identify which

factors have a significant effect on the surface finish and can be used to determine the optimal

settings to achieve the desired outcome.

Mandatory Visualization
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Caption: Experimental workflow for optimizing TPC-ET surface finish using a Design of

Experiments (DOE) approach.
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Caption: Logical relationship for troubleshooting common surface defects in TPC-ET molding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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